3-(2-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Description
The compound 3-(2-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a 2-methylphenyl group and a naphthalen-2-yl-pyrazole moiety, respectively. The oxadiazole ring is electron-deficient, making it a common scaffold in medicinal chemistry for its metabolic stability and hydrogen-bonding capabilities.
Properties
IUPAC Name |
3-(2-methylphenyl)-5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c1-14-6-2-5-9-18(14)21-23-22(27-26-21)20-13-19(24-25-20)17-11-10-15-7-3-4-8-16(15)12-17/h2-13H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVFXSABXZRXIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NN3)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The naphthalen-2-yl and 2-methylphenyl groups undergo regioselective electrophilic substitution due to their aromaticity. Key reactions include:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-(2-Methylphenyl)-5-[3-(5-nitro-naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole | 78% | |
| Sulfonation | H₂SO₄ (fuming), 80°C | Sulfonated derivative at naphthalene C-6 position | 65% | |
| Bromination | Br₂/FeBr₃, CH₂Cl₂ | Brominated product at pyrazole C-4 | 82% |
Mechanistic Insight :
-
Nitration occurs preferentially at the electron-rich C-5 position of the naphthalene ring.
-
Bromination targets the pyrazole ring’s α-position relative to the oxadiazole moiety .
Nucleophilic Substitution
The oxadiazole ring undergoes nucleophilic attacks at the C-2 position under basic conditions:
Key Finding :
-
Substitution at C-2 enhances solubility and biological activity (e.g., antimicrobial and anticancer properties) .
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:
Experimental Data :
Reduction:
| Reducing Agent | Product | Yield |
|---|---|---|
| LiAlH₄, THF | 3-(2-Methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazolidine | 88% |
| H₂/Pd-C | Ring-opened diamine derivative | 70% |
Oxidation:
| Oxidizing Agent | Product | Notes |
|---|---|---|
| KMnO₄, H₂O | 3-(2-Methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole-2-oxide | Increased polarity for HPLC analysis |
Mechanistic Note :
-
LiAlH₄ selectively reduces the oxadiazole ring without affecting the pyrazole or naphthalene groups .
Functional Group Interconversion
The pyrazole NH group undergoes alkylation/acylation:
Metal-Catalyzed Cross-Couplings
The compound participates in Suzuki-Miyaura and Sonogashira reactions:
Optimized Conditions :
-
Sonogashira reactions require anhydrous DMF and 60°C for 12 hours.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. A notable study evaluated the cytotoxic effects of various oxadiazole derivatives against different cancer cell lines.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 3-(2-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole | HeLa | 15.7 |
| Caco-2 | 12.4 | |
| MCF-7 | 20.1 |
In vitro studies have shown that this compound exhibits significant antiproliferative activity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells, with IC50 values indicating effective cytotoxicity at micromolar concentrations .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Research indicates that oxadiazole derivatives can inhibit the growth of various bacterial and fungal strains. This property makes them suitable candidates for developing new antimicrobial agents.
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
These findings suggest that the compound could be developed into a new class of antibiotics or antifungal agents .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. The compound has been shown to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Other Biological Activities
In addition to anticancer and antimicrobial properties, derivatives of this compound have exhibited:
- Antidiabetic effects
- Anticonvulsant activities
- Antioxidant properties
- Calcium channel inhibition
These diverse biological activities underscore the potential of this compound as a versatile pharmacophore in drug design .
Agrochemicals
The compound's biological activity extends to agricultural applications where it may serve as a basis for developing new pesticides or herbicides due to its efficacy against plant pathogens.
Material Science
In material science, oxadiazoles are being explored for their properties in creating novel polymers and dyes. The unique electronic properties imparted by the oxadiazole moiety can enhance material performance in various applications .
Case Study 1: Anticancer Research
A series of studies focused on synthesizing and evaluating the anticancer properties of various oxadiazole derivatives demonstrated that compounds similar to this compound showed promising results against leukemia cell lines with substantial inhibition rates observed at low concentrations .
Case Study 2: Antimicrobial Efficacy
Another research project involved testing the antimicrobial efficacy of several oxadiazole derivatives against multi-drug resistant strains of bacteria. The findings indicated that certain derivatives exhibited remarkable activity, suggesting their potential use in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s photochemical properties allow it to undergo photoisomerization, which can be harnessed in photomechanical applications .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues and their distinguishing features:
Physicochemical and Electronic Properties
- Aromaticity and π-Stacking : The naphthalene group in the target compound provides a larger π-system compared to furan (G192-0054) or cyclopropyl (). This may enhance interactions with biological targets via aromatic stacking.
- Steric Effects: The octahydroindole substituent () introduces a bulky, non-planar structure, likely reducing membrane permeability compared to the target compound.
Analytical and Computational Insights
- Crystallography : Programs like SHELX () are critical for resolving the crystal structures of such compounds, particularly to confirm regiochemistry of substituents.
- Electronic Analysis : Tools like Multiwfn () enable charge distribution mapping, revealing how substituents like naphthalene or CF₃ alter the oxadiazole’s electron density.
Biological Activity
3-(2-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has gained significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a unique combination of oxadiazole and pyrazole moieties, contributing to its biological activities.
Anticancer Activity
Research indicates that 1,3,4-oxadiazoles exhibit significant anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines. For example:
- Mechanisms of Action : The compound may act by inhibiting key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Case Studies : In vitro studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 10.5 | HDAC inhibition |
| HeLa (cervical) | 8.3 | Thymidylate synthase inhibition |
| A549 (lung) | 12.0 | Induction of apoptosis |
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been widely documented. The specific compound shows promising activity against several pathogens:
- Antibacterial Activity : Studies have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. For instance, it has shown an inhibition zone of 15 mm against Staphylococcus aureus .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazoles are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2:
- Mechanism : The compound reduces the production of inflammatory mediators like TNF-alpha and IL-6 in macrophages .
Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays:
Q & A
Basic: What synthetic strategies are effective for preparing 3-(2-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Intermediate Preparation : Synthesize the pyrazole core via cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling for aryl substitutions (e.g., naphthalen-2-yl) .
Oxadiazole Formation : Use a nitrile oxide intermediate (generated from hydroxylamine and chlorooxime) reacting with a carboxylic acid derivative (e.g., 2-methylphenyl-substituted precursors) under reflux conditions .
Purification : Flash column chromatography (SiO₂, hexane:ethyl acetate gradients) achieves >95% purity, as demonstrated for structurally analogous oxadiazoles .
Basic: What spectroscopic and analytical techniques validate the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry and substituent positions. For example, the pyrazole NH proton appears as a singlet at δ ~12.5 ppm, while naphthalene protons show distinct aromatic splitting .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy .
- FTIR : Identify oxadiazole C=N stretching vibrations at ~1600–1650 cm⁻¹ and pyrazole N-H stretches at ~3150 cm⁻¹ .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.4% .
Advanced: How do structural modifications at the 3- and 5-positions of the oxadiazole core influence biological activity?
Methodological Answer:
- SAR Insights :
- 3-Position (2-methylphenyl) : Enhances lipophilicity, improving membrane permeability. Substituting with electron-withdrawing groups (e.g., CF₃) may boost binding affinity to targets like TIP47 .
- 5-Position (naphthalen-2-yl-pyrazole) : Bulky aromatic systems increase π-π stacking interactions with hydrophobic enzyme pockets. Replacing naphthalene with thiophene (as in apoptosis inducer 1d) reduces potency by ~50% in cancer cell lines .
- Experimental Design : Use parallel synthesis to generate analogs, followed by in vitro apoptosis assays (e.g., T47D cell line) and flow cytometry to assess cell cycle arrest .
Advanced: What computational methods predict the binding mode of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets like 5-lipoxygenase-activating protein (FLAP). Key residues (e.g., Leu101, Tyr96) form hydrogen bonds with the oxadiazole core .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex. RMSD <2 Å indicates stable binding .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the oxadiazole ring) using tools like Phase .
Advanced: How can crystallographic data resolve discrepancies in reported bioactivity?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for refinement. For example, dihedral angles between the oxadiazole and pyrazole rings (e.g., 16.8°–51.7°) influence conformational flexibility and target engagement .
- Data Contradiction Analysis : If bioactivity varies between studies, compare crystal structures to rule out polymorphic forms or solvate differences. High-resolution (<1.0 Å) data minimizes model bias .
Advanced: How can conflicting in vitro/in vivo activity data be reconciled for this compound?
Methodological Answer:
- Metabolic Stability Testing : Use liver microsomes (human/rodent) to identify rapid clearance (e.g., CYP3A4-mediated oxidation). Poor in vivo efficacy may stem from Phase I metabolism .
- Plasma Protein Binding : Equilibrium dialysis reveals >95% binding in some oxadiazoles, reducing free drug availability .
- Species-Specific Differences : Compare human vs. murine FLAP binding kinetics (SPR assays) to explain divergent MX-1 tumor model results .
Advanced: What strategies optimize solubility without compromising target affinity?
Methodological Answer:
- Prodrug Approach : Introduce phosphate esters at the pyrazole NH, cleaved in vivo by phosphatases .
- Co-Crystallization : Screen with cyclodextrins or co-solvents (e.g., PEG 400) to enhance aqueous solubility (>1 mg/mL) .
- Fragment-Based Design : Replace naphthalene with polar heterocycles (e.g., pyridyl) while monitoring FLAP IC₀ shifts via TR-FRET assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
